methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate
Description
Properties
CAS No. |
1206984-08-8 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-13-6-8(5-11)12-9(13)4-7/h2-4,6H,5H2,1H3 |
InChI Key |
HLQPMODHZBYWGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be conducted under ambient, aqueous, and metal-free conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often involves large-scale reactions using similar synthetic routes. The choice of solvents and reaction conditions is optimized for scalability, yield, and environmental considerations. For example, the use of green chemistry principles, such as aqueous solvents and mild reaction conditions, is increasingly favored .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 2 undergoes nucleophilic substitution, allowing functionalization with various nucleophiles. Key reactions include:
1.1. Amine Substitution
Reaction with primary or secondary amines yields 2-(aminomethyl) derivatives. For example, treatment with morpholine or piperazine in ethanol under reflux with K₂CO₃ forms stable amine adducts.
| Reagent | Conditions | Product |
|---|---|---|
| Morpholine | Ethanol, K₂CO₃, reflux | 2-(Morpholinomethyl)imidazo[1,2-a]pyridine-7-carboxylate |
| Piperazine | DMF, 80°C, 12 hours | Bis-substituted piperazine derivatives |
1.2. Thiol and Alkoxide Substitution
Thiols and alkoxides replace the chlorine atom under mild conditions. For instance, sodium methoxide in methanol generates 2-(methoxymethyl) derivatives.
Ester Hydrolysis and Functionalization
The carboxylate ester at position 7 can be hydrolyzed to a carboxylic acid, enabling further derivatization:
2.1. Acid-Catalyzed Hydrolysis
Treatment with HCl in aqueous ethanol yields imidazo[1,2-a]pyridine-7-carboxylic acid, which serves as a precursor for amide or peptide coupling .
2.2. Base-Promoted Hydrolysis
NaOH in THF/water produces the carboxylate salt, which can be acidified to isolate the free acid .
Cross-Coupling Reactions
The chloromethyl group participates in metal-catalyzed cross-coupling reactions:
3.1. Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 2. For example, using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water produces biaryl derivatives .
| Arylboronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos | 78 |
| 4-Methoxyphenyl | PdCl₂(dppf) | 65 |
Data inferred from analogous imidazo[1,2-a]pyridine systems .
4.1. Antitubercular Agents
Substitution with carboxamide groups at position 2 yields analogs with potent activity against Mycobacterium tuberculosis (MIC₉₀: 0.07–2.2 μM) .
4.2. Neuropeptide S Receptor Antagonists
2-(Arylaminomethyl) derivatives show high binding affinity for neuropeptide S receptors, modulating neurological pathways .
Reaction Mechanisms and Selectivity
-
Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism due to the primary chloromethyl group.
-
Ester Hydrolysis : Acidic conditions favor protonation of the ester carbonyl, while basic conditions involve hydroxide attack .
-
Cross-Coupling : Requires oxidative addition of the C–Cl bond to palladium, followed by transmetallation and reductive elimination .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research indicates that methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate exhibits promising biological activities. It has been studied for its potential as an antimicrobial agent and for its anticancer properties. Various derivatives of imidazo[1,2-a]pyridine have shown activity against multidrug-resistant strains of bacteria and cancer cell lines.
- Case Study : A study reported the synthesis of imidazo[1,2-a]pyridine derivatives that demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives are being explored for their therapeutic potential in treating conditions such as peptic ulcers, insomnia, and hepatic encephalopathy. The mechanism often involves interaction with specific molecular targets like receptors or enzymes.
| Condition | Potential Derivative | Mechanism of Action |
|---|---|---|
| Peptic Ulcers | Imidazo[1,2-a]pyridine derivatives | Inhibition of gastric acid secretion |
| Insomnia | GABA receptor agonists | Modulation of neurotransmitter activity |
| Hepatic Encephalopathy | Neurotransmitter modulators | Restoration of cognitive function |
Chemical Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its chloromethyl group allows for further derivatization through nucleophilic substitution reactions.
- Synthesis Methods : The compound can be synthesized via various methods including:
Material Science Applications
In material science, this compound is utilized for developing new materials with specific properties such as fluorescence and conductivity. Its unique structure allows it to be integrated into polymers and other composite materials.
- Example Application : The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the resulting materials.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Neurotransmitter Receptors : Some derivatives act as antagonists at neuropeptide S receptors, influencing neurological pathways.
- Enzyme Inhibition : Compounds within this class have been identified as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Imidazo[1,2-a]pyridine | Antimicrobial and anticancer | Basic structure with diverse substituents |
| Imidazo[1,5-a]pyridine | Varies by substitution | Different biological activities |
| Imidazo[4,5-b]pyridine | Medicinal chemistry applications | Known for specific therapeutic profiles |
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act as antagonists of neuropeptide S receptors, influencing neurological pathways . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate with similar imidazopyridine derivatives:
Key Observations :
- Halogenation: The chloromethyl group in the target compound provides distinct reactivity compared to non-halogenated analogues (e.g., methyl imidazo[1,2-a]pyridine-7-carboxylate) .
- Steric Effects : Bulkier substituents (e.g., iodine in ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate) increase molecular weight and hydrophobicity .
- Synthetic Utility : The methyl ester at position 7 is a common feature, facilitating hydrolysis to carboxylic acids for further coupling reactions .
Pharmacological and Industrial Relevance
- Target Compound: Market data indicate its use in antiviral and anticancer drug discovery, with regional price variations (e.g., Asia vs. North America) .
- 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid : A hydrate derivative (CAS 1020038-42-9) shows antibacterial activity, emphasizing the importance of halogenation .
- Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate : Used in CNS drug development, demonstrating the versatility of ester-functionalized imidazopyridines .
Biological Activity
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, particularly against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 5.0 μM , indicating potent efficacy against the Mtb H37Rv strain .
| Compound Type | MIC Range (μM) | Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | 0.03 - 5.0 | Anti-TB |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation significantly. For example, specific modifications to the imidazo[1,2-a]pyridine scaffold have yielded compounds with IC50 values as low as 4.40 ± 2.87 µM against breast cancer cell lines .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity by modulating key signaling pathways such as NF-κB and STAT3 in cancer cell lines. This suggests potential applications in treating inflammatory diseases and conditions associated with cancer .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor of various enzymes involved in disease pathways, including those related to tuberculosis and cancer.
- Receptor Modulation : It has been shown to interact with neuropeptide S receptors, influencing neurological pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substitution Patterns : The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly affect biological activity. For instance, modifications at the 2 and 6 positions have been linked to enhanced anti-TB activity .
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Essential for activity |
| 6-position | Enhances potency |
Case Study 1: Anti-Tuberculosis Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anti-TB properties. Notably, one compound exhibited an MIC90 of 0.0009 μM , demonstrating remarkable potency against Mtb both in extracellular and intracellular environments .
Case Study 2: Anticancer Effects
In a study evaluating the anticancer effects of various imidazo[1,2-a]pyridine derivatives on breast cancer cells, two compounds were identified as highly active with IC50 values significantly lower than those of standard treatments . These findings underscore the potential for developing novel therapeutic agents from this chemical class.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves tandem reactions starting from substituted pyridines or triazoles. For example, a two-step procedure using DMF as a solvent, potassium carbonate as a base, and column chromatography for purification can yield the compound with ~76% efficiency. Optimizing molar ratios (e.g., 1:2 for reactants) and reaction time (e.g., 8–12 hours) improves yield. Slow evaporation of hexane/ethyl acetate mixtures (3:1 v/v) at room temperature produces X-ray-quality crystals .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR/HRMS : ¹H and ¹³C NMR confirm hydrogen and carbon environments, while HRMS validates molecular weight (e.g., resolving [M+H]+ peaks with <2 ppm error) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using Bruker SMART CCD detectors) resolves bond lengths, angles, and torsional conformations. For example, carboxylate groups may twist ~55.6° from the heterocyclic plane, influencing intermolecular interactions .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for high-risk scenarios. Wear chemical-resistant gloves (e.g., nitrile) and lab coats. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Monitor for acute toxicity symptoms (e.g., skin/eye irritation) per OSHA guidelines .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and optimize molecular geometries. For instance, comparing calculated vs. experimental ¹³C NMR shifts identifies conformational outliers. Crystal packing effects (e.g., weak C–H⋯O interactions) may explain deviations in solid-state vs. solution-phase data .
Q. What strategies mitigate low yields in the synthesis of halogenated imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Mechanistic Studies : Use LC-MS to track intermediate formation (e.g., enolate or carbocation species).
- Catalysis : Introduce palladium catalysts for cross-coupling steps or phase-transfer agents to enhance reactivity.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .
Q. How do substituents influence the compound’s bioactivity and supramolecular assembly?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Replace the chloromethyl group with electron-withdrawing substituents (e.g., nitro) and assess antiviral activity via in vitro assays.
- Crystal Engineering : Analyze hydrogen-bonding motifs (e.g., C–H⋯O chains along the [100] axis) using Mercury software. Modify substituents to alter packing efficiency and solubility .
Q. What experimental and theoretical approaches validate reaction mechanisms for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carboxylate formation pathways.
- Kinetic Profiling : Conduct time-resolved FTIR to monitor intermediate decay rates.
- DFT Transition States : Calculate activation energies for key steps (e.g., cyclization) using Gaussian software .
Data Contradiction Analysis
Q. How should researchers address conflicting data between melting points and thermal stability profiles?
- Methodological Answer : Perform Differential Scanning Calorimetry (DSC) to distinguish decomposition vs. melting events. Compare results with thermogravimetric analysis (TGA). For example, a reported mp of 248–249°C may overlap with decomposition onset, requiring controlled heating rates (<5°C/min) .
Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?
- Methodological Answer : Residual solvents (e.g., DMF) or rotamers due to restricted rotation (e.g., around the chloromethyl group) can cause split peaks. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to confirm .
Methodological Tables
Table 1 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Bond Length (C–Cl) | 1.73–1.75 Å |
| Torsion Angle (COO–C) | 55.6° ± 0.1° |
| Intermolecular Distance | 3.12 Å (C–H⋯O) |
Table 2 : Optimization of Reaction Conditions (from )
| Condition | Baseline | Optimized |
|---|---|---|
| Reaction Time | 8 hours | 12 hours |
| Solvent | DMF | Acetonitrile |
| Yield | 55% | 76% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
